Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or use in various fields .
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Polymorphism Studies
- A study characterizes polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques. These forms exhibit similar spectra and diffraction patterns, highlighting the challenges in analytical characterization of such compounds (Vogt et al., 2013).
Stereoselective Hydrogenation in Statin Synthesis
- Research discusses the synthesis and stereoselective hydrogenation of a statin precursor, Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, demonstrating its role in the large-scale preparation of statins, which are crucial in pharmacological applications (Tararov et al., 2006).
Bioreduction Studies
- A study on alkyl 6-chloro-3-oxohexanoates, closely related to Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate, explores their reduction using bakers' yeast. This work is significant for understanding the enantioselectivity in reductions and its application in synthesizing biochemically relevant compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQROGWZAYKEAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645586 |
Source
|
Record name | Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | |
CAS RN |
898752-40-4 |
Source
|
Record name | Ethyl 3,5-difluoro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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